2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one 2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0694831
InChI: InChI=1S/C15H11NO2S/c17-15-12-10-7-4-8-11(10)19-14(12)16-13(18-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
SMILES: C1CC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4
Molecular Formula: C15H11NO2S
Molecular Weight: 269.3 g/mol

2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one

CAS No.:

Cat. No.: VC0694831

Molecular Formula: C15H11NO2S

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one -

Specification

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
IUPAC Name 10-phenyl-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Standard InChI InChI=1S/C15H11NO2S/c17-15-12-10-7-4-8-11(10)19-14(12)16-13(18-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Standard InChI Key GGSPMVSSOMZWMD-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4
Canonical SMILES C1CC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator